molecular formula C15H20O3 B14066024 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one CAS No. 101499-01-8

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one

Cat. No.: B14066024
CAS No.: 101499-01-8
M. Wt: 248.32 g/mol
InChI Key: FCMWTIXAWXKXDS-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with a 3,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3,4-dimethoxybenzyl chloride reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Friedel-Crafts acylation process, utilizing continuous flow reactors to enhance yield and efficiency. Additionally, alternative methods such as catalytic hydrogenation of intermediate compounds may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be linked to its interaction with signaling pathways that regulate inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,4-Dimethoxyphenyl)methyl]cyclohexanol: A reduced form of the compound with an alcohol group instead of a ketone.

    3,4-Dimethoxybenzyl alcohol: A simpler structure lacking the cyclohexane ring.

    Cyclohexanone: The parent compound without the 3,4-dimethoxyphenylmethyl substitution.

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is unique due to the presence of both the cyclohexanone and 3,4-dimethoxyphenylmethyl moieties, which confer distinct chemical and biological properties

Properties

CAS No.

101499-01-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C15H20O3/c1-17-14-8-7-11(10-15(14)18-2)9-12-5-3-4-6-13(12)16/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

FCMWTIXAWXKXDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCCC2=O)OC

Origin of Product

United States

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